N6-カルボベンゾキシ-L-リシン N-カルボキシ無水物

概要

説明

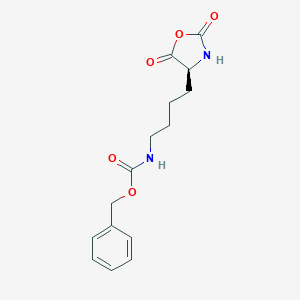

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is a derivative of the amino acid L-lysine. It is characterized by the presence of a carbobenzoxy (Cbz) protecting group on the lysine side chain amine and a carboxyanhydride group. This compound is primarily used in the synthesis of polylysine, a synthetic, basic poly-α-amino acid .

科学的研究の応用

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride has several scientific research applications:

Chemistry: Used in the synthesis of polylysine, which is a valuable polymer in various chemical processes.

Biology: Polylysine synthesized from this compound is used in cell culture applications to enhance cell adhesion.

Industry: Used in the production of coatings, adhesives, and other materials requiring biocompatibility

作用機序

Target of Action

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride, also known as (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate, is a derivative of the amino acid L-lysine

Mode of Action

It is known that this compound is a protected form of the amino acid l-lysine, where the side chain amine is z-protected and the α-amine and carboxylic acid groups are linked via a carboxyl . This protection may influence how the compound interacts with its targets.

Biochemical Pathways

Amino acids and their derivatives are known to influence various physiological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Result of Action

lycopersici, although it was also found to be toxic to the plants .

準備方法

Synthetic Routes and Reaction Conditions

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is synthesized through the protection of the lysine side chain amine with a carbobenzoxy group, followed by the formation of the carboxyanhydride. The typical synthetic route involves the reaction of N6-Carbobenzoxy-L-lysine with phosgene or triphosgene under controlled conditions to form the N-carboxyanhydride .

Industrial Production Methods

Industrial production of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in solid form and stored under dry conditions at low temperatures to maintain stability .

化学反応の分析

Types of Reactions

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield N6-Carbobenzoxy-L-lysine and carbon dioxide.

Polymerization: It can undergo ring-opening polymerization to form polylysine

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.

Polymerization: Catalyzed by initiators such as primary amines or metal catalysts under controlled temperatures

Major Products Formed

Hydrolysis: N6-Carbobenzoxy-L-lysine and carbon dioxide.

Polymerization: Polylysine, a polymer with applications in various fields

類似化合物との比較

Similar Compounds

N6-Carbobenzoxy-L-lysine: Similar in structure but lacks the carboxyanhydride group.

Polylysine: The polymerized form of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride.

N-Carbobenzoxy-L-lysine N-Carboxyanhydride: Another derivative with similar protective groups

Uniqueness

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is unique due to its dual functionality, combining the protective carbobenzoxy group with the reactive carboxyanhydride group. This dual functionality allows for controlled polymerization and the formation of high-purity polylysine, making it valuable in various scientific and industrial applications .

生物活性

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride (Cbz-Lys NCA) is a derivative of the amino acid L-lysine, characterized by a carbobenzoxy protecting group on the lysine side chain amine and a carboxyanhydride functional group. This compound serves as a crucial building block in the synthesis of polylysine and other polymers, which have significant applications in biochemistry, materials science, and medicine.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₅ |

| Molecular Weight | 306.314 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Solubility | Moderately soluble (0.0147 mg/ml) |

| Log P | 1.64 |

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride exhibits various biological activities due to its structural properties:

- Target of Action : It acts as a precursor in the synthesis of polylysine, which can influence cellular processes.

- Mode of Action : The protected amine group allows for controlled polymerization, which is essential for creating biocompatible materials.

- Biochemical Pathways : As an amino acid derivative, it plays a role in anabolic hormone secretion, exercise fuel supply, and mental performance enhancement during stress .

Applications in Research

- Polymer Synthesis : Cbz-Lys NCA is primarily utilized in the synthesis of polylysine through ring-opening polymerization (ROP). This method allows for the creation of well-defined polymers with specific properties that can be tailored for various applications .

- Cell Culture : Polylysine derived from Cbz-Lys NCA is commonly used to enhance cell adhesion in culture systems, promoting better growth and differentiation of cells .

- Drug Delivery Systems : Research has shown that polymers synthesized from Cbz-Lys NCA can be used in advanced drug delivery systems due to their biocompatibility and ability to facilitate cellular uptake .

Case Studies

- Study on Antibacterial Activity : A study investigated the antibacterial properties of polylysine synthesized from Cbz-Lys NCA. Results indicated that these polymers exhibited significant antibacterial activity against various pathogens, suggesting potential applications in medical coatings and wound dressings .

- Gene Delivery Applications : Another research focused on bioreducible cationic polymers containing polylysine blocks for gene delivery. The study demonstrated enhanced transfection efficiency in vitro, indicating that Cbz-Lys NCA-derived polymers could be effective carriers for genetic material .

特性

IUPAC Name |

benzyl N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIDIRDRPSCHN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@H]2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433230 | |

| Record name | N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1676-86-4 | |

| Record name | N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N6-Carbobenzoxy-L-lysine N-carboxyanhydride (Cbz-l-Lys NCA) particularly useful in the synthesis of block copolymers containing poly(N-isopropylacrylamide) (PNIPAM)?

A1: Cbz-l-Lys NCA is valuable in this context because it allows for the controlled ring-opening polymerization (ROP) of the lysine monomer while keeping the reactive amine group protected [, ]. This protection is crucial. The protected amine can be selectively deprotected after the ATRP step, enabling its use as a macroinitiator for the subsequent ROP of Cbz-l-Lys NCA []. This controlled approach ensures the formation of well-defined block copolymers with desired chain lengths and architectures.

Q2: How does the structure of the polymer synthesized from N6-Carbobenzoxy-L-lysine N-carboxyanhydride contribute to its antibacterial activity, as discussed in the second research paper?

A2: The second research paper focuses on creating a polymer that mimics the behavior of antimicrobial peptides. After polymerization with Cbz-l-Lys NCA, the carbobenzoxy protecting groups are removed, and the resulting amine groups are further modified with guanidinium groups []. This results in a cationic polymer, mimicking the positive charge found in many naturally occurring antimicrobial peptides. This positive charge is believed to interact with the negatively charged bacterial membranes, leading to disruption and bacterial death [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。